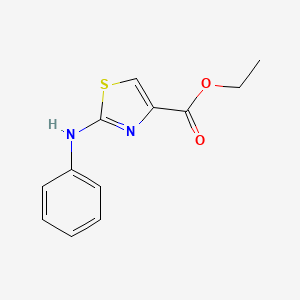

Ethyl 2-(phenylamino)-4-thiazolecarboxylate

Description

Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a heterocyclic compound featuring a thiazole ring substituted with a phenylamino group at the 2-position and an ethoxycarbonyl group at the 4-position. This compound is synthesized via nucleophilic substitution, where ethyl 2-bromothiazole-4-carboxylate reacts with aniline under reflux conditions . Its molecular weight is 172.2 g/mol, and it exists as a light yellow crystalline solid . The thiazole core, containing sulfur and nitrogen atoms, imparts unique electronic and steric properties, making it valuable in medicinal chemistry, particularly as a precursor in anticancer drug development (e.g., compound GPS167) .

Properties

IUPAC Name |

ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCUMDSDWMYUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567604 | |

| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-76-4 | |

| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(phenylamino)-4-thiazolecarboxylate typically involves the reaction of ethyl 4-chloroacetoacetate with phenylthiourea under basic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The general reaction conditions include:

Reactants: Ethyl 4-chloroacetoacetate and phenylthiourea

Catalyst: Base (e.g., sodium ethoxide)

Solvent: Ethanol

Temperature: Reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing renewable solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(phenylamino)-4-thiazolecarboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones

Reduction: Amines

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 2-(phenylamino)-4-thiazolecarboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl Compound | A549 (Lung) | TBD | Current Study |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | |

| This compound | Various | TBD | Current Study |

The structure-activity relationship (SAR) suggests that specific substituents on the thiazole ring enhance cytotoxicity. For example, the introduction of electron-donating groups significantly increases activity against cancer cells .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.

Case Study: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, this compound exhibited a broad spectrum of activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ethyl Compound | Staphylococcus aureus | TBD | Current Study |

| Ethyl Compound | Escherichia coli | TBD | Current Study |

Neuroprotective Effects

Thiazole derivatives, including this compound, have been investigated for their neuroprotective effects. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Mechanism of Action

The mechanism of action of ethyl 2-(phenylamino)-4-thiazolecarboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. In terms of its anti-inflammatory effects, the compound inhibits the production of pro-inflammatory cytokines by modulating the activity of nuclear factor-kappa B (NF-κB) pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Ethyl 2-(Phenylamino)-4-Thiazolecarboxylate and Analogs

Physicochemical Properties

- Solubility and Reactivity: The phenylamino group enhances π-π stacking interactions, improving solid-state fluorescence in analogs like ethyl 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-4-thiazolecarboxylate . Trifluoromethyl groups (e.g., in ) increase lipophilicity, enhancing membrane permeability in bioactive compounds.

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit higher melting points due to increased molecular rigidity .

Research Findings and Trends

- Synthetic Efficiency: Yields for this compound synthesis exceed 70% under optimized conditions , whereas benzyloxy-substituted analogs require longer reaction times due to steric hindrance .

- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., -OCH₃ in ) reduce thiazole ring electrophilicity, decreasing reactivity in further coupling reactions. Bulky substituents (e.g., benzyloxy in ) hinder crystal packing, reducing fluorescence quantum yields compared to planar phenylamino derivatives .

Biological Activity

Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazole derivatives known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Below, we explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C12H12N2O2S

- CAS Number : 126533-76-4

- Solubility : Slightly soluble in water, soluble in alcohol and ether .

Thiazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Target Interactions : These compounds interact with multiple biological targets, leading to alterations in cellular processes.

- Biochemical Pathways : They are involved in several biochemical pathways, influencing processes such as inflammation and cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study conducted by the National Cancer Institute (NCI), several thiazole derivatives were tested against various human tumor cell lines. The compound showed notable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, indicating potent cytotoxic effects .

Anti-inflammatory and Analgesic Effects

Thiazole derivatives have been recognized for their anti-inflammatory and analgesic properties. Compounds with similar structures have demonstrated efficacy in reducing inflammation and pain through inhibition of pro-inflammatory cytokines such as interleukin-1 (IL-1) . this compound is likely to exhibit similar effects due to its structural similarities.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented. This compound has shown effectiveness against various bacterial strains, suggesting its utility in treating infections.

Case Studies and Research Findings

- Antitumor Screening :

- Anti-inflammatory Mechanisms :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.